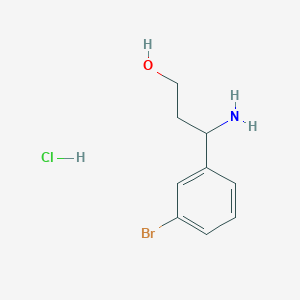

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride

描述

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride (CAS: 1379957-89-7) is a halogenated amino alcohol derivative with the molecular formula C₉H₁₃BrClNO and a molecular weight of 266.56 g/mol . It features a bromine substituent at the meta position of the phenyl ring and exists as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing chiral molecules for drug discovery .

属性

IUPAC Name |

3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The most established synthetic approach to 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride involves the following key steps:

Step 1: Formation of 3-bromo-β-nitrostyrene

React 3-bromobenzaldehyde with nitromethane under basic or catalytic conditions. This condensation produces 3-bromo-β-nitrostyrene as an intermediate.Step 2: Reduction to 3-bromo-β-aminoethylbenzene

The nitrostyrene intermediate is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group into an amino group, yielding 3-bromo-β-aminoethylbenzene.Step 3: Hydrolysis and Hydrochloride Salt Formation

The amino alcohol intermediate undergoes hydrolysis if necessary, followed by treatment with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This sequence is summarized in the table below:

| Step | Reactants/Intermediates | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Bromobenzaldehyde + Nitromethane | Base catalyst, reflux | 3-bromo-β-nitrostyrene |

| 2 | 3-bromo-β-nitrostyrene | NaBH4 or LiAlH4, reducing | 3-bromo-β-aminoethylbenzene |

| 3 | 3-bromo-β-aminoethylbenzene | HCl, hydrolysis | This compound |

This route is favored for its efficiency and the accessibility of starting materials.

Industrial Production Methods

For large-scale industrial synthesis, the above route is optimized with:

- Continuous flow reactors to improve reaction control, heat transfer, and scalability.

- Automated systems for reagent addition and product isolation, ensuring consistent yield and purity.

- Use of polar aprotic solvents such as dimethylformamide (DMF) can improve reaction rates and yields, especially considering the steric hindrance introduced by the bromophenyl group.

- Reaction times and temperatures are optimized (e.g., reflux conditions for 6–12 hours) to maximize conversion and minimize by-products.

These process optimizations allow for efficient production with high purity (>98%) and reproducibility.

Alternative Synthetic Approach: Mannich Reaction

An alternative preparation involves a Mannich-type reaction:

- React 3-bromophenylacetone with formaldehyde and ammonium chloride in refluxing ethanol.

- The bromophenyl substituent introduces steric hindrance, which can slow the Michael-type addition step.

- Optimization of reaction time and solvent choice (polar aprotic solvents like DMF) can improve yields.

- Product purity is confirmed by chromatographic and spectroscopic methods such as HPLC (>95%) and NMR.

This method provides a direct route to the amino alcohol structure but requires careful control due to steric effects.

Analytical Characterization and Purity Assessment

- Thin Layer Chromatography (TLC) is used to monitor intermediate formation.

- High Performance Liquid Chromatography (HPLC) assesses final product purity, typically aiming for >98%.

- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms structural integrity, with characteristic signals such as δ ~3.5 ppm for the CHOH proton.

- Chiral HPLC and X-ray crystallography are employed to determine stereochemical purity and absolute configuration if chiral forms are synthesized.

Preparation of Stock Solutions for Research Use

For research applications, the hydrochloride salt is often prepared as stock solutions with precise molarity. The following table illustrates typical stock solution volumes required for various concentrations and amounts of compound:

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.75 | 0.75 | 0.375 |

| 5 mg | 18.76 | 3.75 | 1.88 |

| 10 mg | 37.51 | 7.50 | 3.75 |

Preparation involves dissolving the compound in suitable solvents, with heating (e.g., 37°C) and ultrasonic bath agitation to enhance solubility.

Research Findings on Reaction Efficiency and Steric Effects

- The bromine substituent at the meta position causes steric hindrance, impacting reaction rates, particularly in nucleophilic addition steps.

- Use of polar aprotic solvents and longer reaction times help overcome this barrier.

- Continuous monitoring and optimization of reaction parameters are essential for maximizing yield and purity.

- The compound’s hydrochloride salt form improves solubility in polar solvents, facilitating downstream reactions and formulation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitroalkene Reduction | 3-Bromobenzaldehyde + Nitromethane | NaBH4 reduction, HCl salt formation | High yield, well-established route | Requires multiple steps |

| Mannich Reaction | 3-Bromophenylacetone + Formaldehyde + NH4Cl | Reflux in ethanol, DMF solvent optimization | Direct synthesis, fewer steps | Steric hindrance slows reaction |

| Industrial Continuous Flow | Same as above | Automated reactors, optimized solvents | Scalable, reproducible | Requires specialized equipment |

化学反应分析

Types of Reactions

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

科学研究应用

Chemistry

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

- Oxidation : Formation of aldehydes or ketones using oxidizing agents like potassium permanganate.

- Reduction : Conversion into amines or alcohols using sodium borohydride.

- Substitution Reactions : The bromine atom can be substituted with other functional groups, facilitating the synthesis of diverse derivatives.

Biology

In biological research, this compound is investigated for its role in:

- Neurotransmitter Systems : It may influence neurotransmitter levels, indicating potential therapeutic applications for neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

Medicine

The compound is explored for its potential as a therapeutic agent , particularly in drug development. Its structural features may enhance its reactivity with biological targets, making it a candidate for further investigation in pharmacology.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties allow it to be integrated into various manufacturing processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

- Neurotransmitter Interaction Studies : Research indicates that the compound may modulate neurotransmitter levels, suggesting implications for treating neurological disorders.

- Antimicrobial Efficacy : In vitro assays demonstrated significant antimicrobial activity against resistant bacterial strains, warranting further exploration for therapeutic use in infections caused by such pathogens.

- Cytotoxicity Evaluation : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, linking its structural features to enhanced reactivity with cellular targets.

作用机制

The mechanism of action of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its bromine atom and amino group play crucial roles in its reactivity and binding affinity to target molecules .

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

Positional Isomers

- 4-Bromo Isomer: (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride (CAS: 1213312-07-2) shares the same molecular formula but differs in bromine placement (para vs. meta). The para isomer exhibits a higher structural similarity score (0.85) compared to the meta analog (0.83), suggesting distinct electronic and steric profiles that influence reactivity and binding interactions .

| Property | 3-Bromo Isomer (CAS: 1379957-89-7) | 4-Bromo Isomer (CAS: 1213312-07-2) |

|---|---|---|

| Molecular Weight | 266.56 g/mol | 266.56 g/mol |

| Substituent Position | Meta | Para |

| Purity (Commercial) | 95% | 97% |

Halogen Variation

- Chloro Analog: (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride (CAS: BD01062961) replaces bromine with chlorine.

- Fluoro Analog: (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS: 1213482-43-9, C₉H₁₂FNO) lacks the hydrochloride salt and has a molecular weight of 181.20 g/mol. Fluorine’s electronegativity increases polarity, impacting solubility and receptor affinity .

Stereochemical Variants

- Enantiomeric differences can drastically affect pharmacological activity and toxicity .

- (S)-Enantiomers: (S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride (CAS: 1213186-22-1) differs in amino and hydroxyl group positioning, leading to altered hydrogen-bonding capacity and molecular interactions .

Functional Group Modifications

- Propionic Acid Derivatives: (R)- and (S)-3-Amino-3-(3-bromophenyl)propionic acids (CAS: 788153-27-5, 275826-35-2) replace the hydroxyl group with a carboxylic acid. This modification increases acidity (pKa ~4-5) and influences solubility in aqueous environments .

Key Research Findings

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances water solubility compared to free bases (e.g., 3-Amino-3-(4-bromophenyl)propan-1-ol, CAS: 787615-14-9) .

- Stability: Bromine’s electron-withdrawing effect may reduce oxidative degradation compared to non-halogenated analogs like 3-aminopropan-1-ol (CAS: 156-87-6) .

Commercial Availability

- Purity grades vary: 95% for the 3-bromo isomer vs. 97–98% for chloro and fluoro analogs, reflecting differences in synthetic accessibility .

生物活性

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride, a chiral compound with the molecular formula C₉H₁₃BrClNO, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, including its interactions with neurotransmitter systems, antimicrobial effects, and cytotoxicity.

- Molecular Weight : Approximately 266.56 g/mol

- CAS Number : 787615-13-8

- Appearance : White to yellow solid

The compound features a brominated phenyl group attached to a propanol backbone, which contributes to its unique reactivity and potential biological applications.

1. Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter levels, making it a candidate for neurological applications. Its structure suggests potential interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.

2. Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various bacterial strains. Preliminary studies suggest effectiveness against certain pathogens, including multidrug-resistant strains of Staphylococcus aureus. The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | 16 | Mycobacterium tuberculosis |

| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

*Note: TBD indicates that specific MIC values for the compound are still under investigation .

3. Cytotoxic Effects

Preliminary studies have indicated potential cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce cell death in cancerous cells could be linked to its structural features that enhance reactivity with cellular targets. Further research is necessary to elucidate the mechanisms underlying its cytotoxicity.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

-

Neurotransmitter Interaction Studies :

- A study highlighted the potential of the compound to modulate neurotransmitter levels, suggesting implications for treating neurological disorders.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against resistant bacterial strains, warranting further exploration for therapeutic use in infections caused by such pathogens.

- Cytotoxicity Evaluation :

Synthesis and Structural Comparisons

The synthesis of this compound can be optimized for yield and purity through various chemical reactions. Its unique structure allows for comparisons with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-methylphenylpropan-1-ol | C₁₀H₁₅NO | Contains a methyl group on the phenyl ring |

| (R)-3-Amino-3-(4-bromophenyl)propan-1-ol | C₉H₁₃BrClNO | Bromine at para position |

| (S)-3-Amino-3-(2-bromophenyl)propan-1-ol | C₉H₁₃BrClNO | Different stereochemistry affecting reactivity |

The differences in bromination and stereochemistry among these compounds may lead to distinct biological activities, emphasizing the importance of structural analysis in drug development .

常见问题

Basic Research Questions

Q. What is the most reliable synthetic route for 3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride, and how does steric hindrance from the bromophenyl group influence reaction efficiency?

- Methodology : The Mannich reaction is a classical approach for synthesizing amino propanol derivatives. For this compound, reacting 3-bromophenylacetone with formaldehyde and ammonium chloride in refluxing ethanol can yield the target product. The bromophenyl group introduces steric hindrance, which may slow the Michael-type addition step. Optimizing reaction time (e.g., 6–12 hours) and using polar aprotic solvents (e.g., DMF) can improve yields .

- Validation : Confirm intermediate formation via TLC and final product purity using HPLC (>95%) and H/C NMR (e.g., δ ~3.5 ppm for CHOH) .

Q. Which analytical techniques are critical for characterizing the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable (e.g., recrystallize from ethanol/water mixtures) .

Advanced Research Questions

Q. How can conflicting NMR data for proton environments near the bromophenyl group be resolved?

- Contradiction Analysis : Discrepancies in aromatic proton splitting (e.g., meta-bromo substituents causing unexpected coupling) may arise from dynamic effects or impurities.

- Methodology :

- Perform H-H COSY and NOESY experiments to map coupling networks.

- Use high-field NMR (≥500 MHz) to resolve overlapping signals.

- Cross-validate with computational modeling (e.g., DFT for chemical shift prediction) .

Q. What strategies mitigate decomposition of the hydrochloride salt during long-term storage?

- Stability Challenges : Hydrolysis of the ammonium chloride group in humid conditions can degrade the compound.

- Methodology :

- Storage : Use desiccated, amber vials under inert gas (N) at –20°C.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via LC-MS. Additives like ascorbic acid (0.1% w/w) can inhibit oxidation .

Q. How does the bromophenyl substituent influence bioactivity in receptor-binding assays, and what are key controls for false positives?

- Experimental Design :

- Binding Assays : Use radiolabeled ligands (e.g., H-GTPγS for GPCR studies) to measure competitive inhibition.

- Controls : Include a "cold" ligand (e.g., unmodified propanolamine) to assess nonspecific binding.

Methodological Comparisons

| Parameter | Mannich Reaction | Reductive Amination |

|---|---|---|

| Yield | 40–60% | 50–70% |

| Stereocontrol | Low (racemic) | Moderate (chiral catalysts required) |

| Scalability | Suitable for gram-scale | Requires specialized equipment |

Key Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。